2-(2-Ethoxyphenoxy)cyclopentan-1-amine
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Overview
Description
2-(2-Ethoxyphenoxy)cyclopentan-1-amine is a chemical compound with the molecular formula C13H19NO2. It is known for its versatile applications in various scientific fields, including chemistry, biology, and medicine. This compound is often used as a building block in the synthesis of more complex molecules due to its unique structural properties .
Preparation Methods
The synthesis of 2-(2-Ethoxyphenoxy)cyclopentan-1-amine typically involves nucleophilic substitution reactions. One common method is the reaction of 2-ethoxyphenol with cyclopentanone in the presence of a base to form the intermediate 2-(2-ethoxyphenoxy)cyclopentanone. This intermediate is then reduced using a suitable reducing agent, such as sodium borohydride, to yield this compound .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product .
Chemical Reactions Analysis
2-(2-Ethoxyphenoxy)cyclopentan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds to form new carbon-nitrogen bonds.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-(2-Ethoxyphenoxy)cyclopentan-1-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: This compound is used in the study of enzyme mechanisms and as a ligand in binding studies.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 2-(2-Ethoxyphenoxy)cyclopentan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets being studied .
Comparison with Similar Compounds
2-(2-Ethoxyphenoxy)cyclopentan-1-amine can be compared with other similar compounds, such as:
2-(2-Methoxyphenoxy)cyclopentan-1-amine: This compound has a methoxy group instead of an ethoxy group, leading to different chemical and biological properties.
2-(2-Propoxyphenoxy)cyclopentan-1-amine:
2-(2-Butoxyphenoxy)cyclopentan-1-amine: The butoxy group introduces additional steric hindrance, influencing the compound’s interactions with molecular targets
Properties
Molecular Formula |
C13H19NO2 |
---|---|
Molecular Weight |
221.29 g/mol |
IUPAC Name |
2-(2-ethoxyphenoxy)cyclopentan-1-amine |
InChI |
InChI=1S/C13H19NO2/c1-2-15-12-7-3-4-8-13(12)16-11-9-5-6-10(11)14/h3-4,7-8,10-11H,2,5-6,9,14H2,1H3 |
InChI Key |
OBVRFUXKSGFHQB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1OC2CCCC2N |
Origin of Product |
United States |
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